Mass Difference and Isotopic Purity: Necrosulfonamide-d4 versus Unlabeled Necrosulfonamide
Necrosulfonamide-d4 (C18H11D4N5O6S2, MW ~465.5 g/mol) differs from unlabeled necrosulfonamide (C18H15N5O6S2, MW 461.5 g/mol) by the substitution of four protium atoms with deuterium, yielding a +4.0 Da mass shift [1]. This mass difference enables baseline MS resolution between analyte and internal standard signals, a prerequisite for accurate stable isotope dilution LC-MS quantification . NSA-d4 is supplied with isotopic purity >99% deuterated forms, ensuring negligible unlabeled carryover that could compromise calibration linearity [2].
| Evidence Dimension | Mass spectrometry differentiation capability |
|---|---|
| Target Compound Data | MW ~465.5 g/mol, 4× deuterium substitution, isotopic purity >99% |
| Comparator Or Baseline | Unlabeled necrosulfonamide: MW 461.5 g/mol, 0× deuterium |
| Quantified Difference | +4.0 Da mass shift; baseline MS resolution achieved |
| Conditions | LC-MS and GC-MS analytical workflows |
Why This Matters
The +4 Da mass shift and >99% isotopic purity ensure that NSA-d4 provides reliable, matrix-corrected quantification of necrosulfonamide without analyte-internal standard signal overlap.
- [1] Bertin Bioreagent. Necrosulfonamide-d4 Technical Datasheet. CAT N°: 34702. View Source
- [2] GLPBIO. Necrosulfonamide-d4 Product Information. View Source
